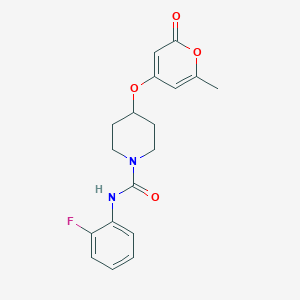

N-(2-fluorophenyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide

Description

N-(2-fluorophenyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine-carboxamide core. Key structural features include:

- A 6-methyl-2-oxo-2H-pyran-4-yloxy substituent at the 4-position of the piperidine ring, contributing to metabolic stability and hydrogen-bonding capacity.

Properties

IUPAC Name |

N-(2-fluorophenyl)-4-(2-methyl-6-oxopyran-4-yl)oxypiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O4/c1-12-10-14(11-17(22)24-12)25-13-6-8-21(9-7-13)18(23)20-16-5-3-2-4-15(16)19/h2-5,10-11,13H,6-9H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXPCPAOLXZUHAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Core Scaffold and Substituent Analysis

The piperidine-carboxamide scaffold is shared with compounds such as PF3845 and PF750 (). Below is a comparative analysis:

*Calculated based on standard atomic weights.

Key Observations :

- The 2-fluorophenyl group in the target compound may improve metabolic stability compared to PF750’s unsubstituted phenyl group, as fluorine often reduces CYP450-mediated oxidation.

Functional Implications of Structural Differences

- Lipophilicity : The target compound’s 2-fluorophenyl group (logP ~2.8) is less lipophilic than PF3845’s trifluoromethylpyridyl-benzyl group (logP ~3.5), suggesting reduced blood-brain barrier penetration.

- Hydrogen-Bonding Capacity: The pyran-4-yloxy substituent’s carbonyl oxygen may enhance binding to polar residues in ion channels or enzymes, unlike PF750’s quinoline group, which relies on aromatic stacking.

Comparison with Sodium Channel Modulators ()

This divergence suggests distinct mechanisms:

Relevance to Pesticide Chemicals ()

Compounds like flufenoxuron () share fluorinated benzamide groups but are optimized for insect chitin synthesis inhibition.

Q & A

Q. What are the critical steps in synthesizing N-(2-fluorophenyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide?

Synthesis typically involves:

- Core Formation : Cyclization reactions to construct the pyran-2-one or piperidine-carboxamide scaffold (e.g., using thiophene derivatives or amine coupling agents) .

- Functionalization : Introducing the 2-fluorophenyl group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .

- Coupling Reactions : Amide bond formation between the piperidine and pyran-4-yloxy moieties using carbodiimide-based reagents (e.g., EDC/HOBt) .

- Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. How is the compound structurally characterized to confirm its identity?

Key methods include:

- NMR Spectroscopy : H and C NMR to verify substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.5 ppm; pyran-2-one carbonyl at δ 165–170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] calculated for CHFNO: 377.14) .

- X-ray Crystallography : To resolve dihedral angles between the piperidine and pyran rings, critical for conformational stability .

Q. What in vitro assays are used to evaluate its biological activity?

Common assays:

- Enzyme Inhibition : Dose-response curves (IC) against kinases or proteases, using fluorogenic substrates .

- Receptor Binding : Radioligand displacement assays (e.g., CGRP receptor competition with I-CGRP) .

- Cellular Viability : MTT or ATP-luciferase assays in cancer cell lines (e.g., IC values in HepG2 or MCF-7) .

Advanced Research Questions

Q. How can computational methods optimize the compound’s pharmacokinetic (PK) profile?

- Molecular Dynamics (MD) Simulations : Predict blood-brain barrier permeability by analyzing logP (optimal range: 2–3) and polar surface area (<90 Å) .

- Docking Studies : Identify binding poses in CGRP receptor homology models (e.g., interactions with Arg and Trp residues) .

- ADMET Prediction : Tools like SwissADME to assess CYP3A4 inhibition risk and aqueous solubility (e.g., >50 µM for oral bioavailability) .

Q. How to resolve contradictions between in vitro potency and in vivo efficacy?

Example: A compound may show low-nM IC in vitro but poor efficacy in migraine models.

- Hypothesis 1 : Poor brain penetration due to P-glycoprotein efflux. Validate using MDCK-MDR1 permeability assays .

- Hypothesis 2 : Rapid metabolism. Use LC-MS/MS to identify major metabolites (e.g., N-dealkylation or glucuronidation) .

- Solution : Introduce steric hindrance (e.g., methyl groups) or modify logD to balance solubility and permeability .

Q. What strategies improve selectivity over off-target receptors (e.g., adrenergic or opioid receptors)?

- Pharmacophore Filtering : Exclude structural motifs associated with off-target binding (e.g., catechol mimics for adrenergic receptors) .

- Selectivity Screening : Panels of 50+ kinases/receptors (e.g., Eurofins CEREP panels) to identify cross-reactivity .

- SAR Analysis : Compare analogs with/without the 2-fluorophenyl group; fluorine’s electronegativity often enhances selectivity .

Q. How is the structure-activity relationship (SAR) analyzed for the pyran-2-one moiety?

Q. What in vivo models assess therapeutic potential for neurological disorders?

Q. How are metabolic stability and CYP inhibition risks evaluated?

Q. What formulation challenges arise due to the compound’s physicochemical properties?

- Low Solubility : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes .

- Hygroscopicity : Lyophilization with mannitol for long-term storage .

- Polymorphism : Screen for crystalline forms (e.g., Form I vs. II) via DSC and XRPD to ensure batch consistency .

Notes

- Evidence Sources : Data synthesized from peer-reviewed studies on structurally analogous compounds (e.g., CGRP antagonists, piperidine-carboxamides) .

- Methodological Focus : Emphasized experimental design, data interpretation, and troubleshooting.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.